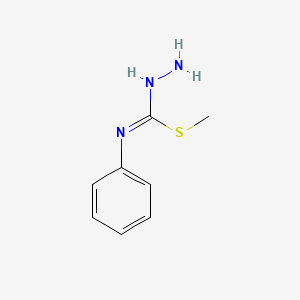
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is a chemical compound with a unique structure that includes a hydrazinecarboximidothioic acid core, a phenyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester typically involves the reaction of hydrazinecarboximidothioic acid with N-phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a methylating agent to introduce the methyl ester group. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or ester derivatives .
Scientific Research Applications
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenyl group and the methyl ester group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboximidothioic acid, N-phenyl-: Lacks the methyl ester group, leading to different chemical properties and reactivity.
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.
Uniqueness
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is unique due to the presence of both the phenyl group and the methyl ester group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
112766-44-6 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
methyl N-amino-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C8H11N3S/c1-12-8(11-9)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,11) |
InChI Key |
FFJIAIXLFWXHCH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















